1-benzofuran-2-yl(4-nitrophenyl)methanone
Description
Significance of the Benzofuran (B130515) Heterocyclic Scaffold in Chemical Research
The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netbohrium.comuq.edu.aunih.gov Benzofuran derivatives are prevalent in a vast number of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities. bohrium.comuq.edu.aunih.govnih.gov These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. researchgate.netmdpi.comresearchgate.net The structural rigidity and electron-rich nature of the benzofuran ring system allow it to interact with various biological targets, such as enzymes and receptors, making it a valuable framework in drug discovery. bohrium.comnih.govscispace.com Researchers continuously explore novel synthetic routes to access functionalized benzofurans, utilizing methods like palladium-copper-based catalysis and other transition-metal-catalyzed cyclizations. acs.orgorganic-chemistry.org
Overview of Research Trajectories for Benzofuran-2-yl(4-nitrophenyl)methanone and Analogous Structures
Research on benzofuran-2-yl methanones is multifaceted. Studies have described the synthesis of various derivatives, including those with cyclobutyl moieties, and have explored their potential antimicrobial activities. mdpi.comscispace.com Other research has focused on creating complex heterocyclic systems by reacting benzofuran-2-carbohydrazides with chalcones to produce pyrazoline derivatives, which have been investigated for their antiproliferative effects. researchgate.net
Specifically for 1-benzofuran-2-yl(4-nitrophenyl)methanone, research has delved into its interaction with proteins. A study investigating the binding of 4-nitrophenyl functionalized benzofurans to bovine serum albumin (BSA) found that these compounds can bind to serum albumins, which could act as their carriers in potential drug delivery applications. mdpi.com This line of inquiry highlights a trajectory aimed at understanding the pharmacokinetic and pharmacodynamic profiles of such molecules. The synthesis of analogous structures, such as (4-(dimethylamino)phenyl)(5-iodobenzofuran-2-yl)methanone, has been pursued to develop probes for detecting β-amyloid plaques. nih.gov
Contextualization within Nitro-Substituted Aromatic Chemistry
Nitro-substituted aromatic compounds are a cornerstone of modern organic synthesis and industrial chemistry. nih.govrsc.org The nitro group (–NO₂) is a strong electron-withdrawing group, which profoundly influences the chemical properties of the aromatic ring to which it is attached. numberanalytics.comwikipedia.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com
Aromatic nitro compounds are crucial intermediates in the synthesis of a wide array of important products, including pharmaceuticals, dyes, and agrochemicals. nih.govnumberanalytics.com A key reaction of the nitro group is its reduction to an amino group (–NH₂), which is a gateway to a vast number of other functionalities and is a critical step in the production of many drugs. numberanalytics.comnumberanalytics.com Therefore, the presence of the 4-nitrophenyl group in this compound makes it a valuable precursor for the synthesis of the corresponding aniline (B41778) derivative and other functionalized molecules, expanding its potential applications in chemical and biological research. The unique properties imparted by the nitro group, such as charge delocalization, make these compounds important subjects of study. nih.gov
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15(10-5-7-12(8-6-10)16(18)19)14-9-11-3-1-2-4-13(11)20-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLOIGEZXCUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 Benzofuran 2 Yl 4 Nitrophenyl Methanone
Retrosynthetic Analysis and Key Disconnection Strategies
A logical retrosynthetic analysis of 1-benzofuran-2-yl(4-nitrophenyl)methanone reveals two primary disconnection points. The most apparent disconnection is at the C-C bond of the ketone, which separates the benzofuran (B130515) nucleus from the 4-nitrophenyl moiety. This leads to a benzofuran-2-carbonyl precursor or a 2-substituted benzofuran and a 4-nitrobenzoyl synthon. This approach is common in the synthesis of aromatic ketones.
A second key disconnection breaks the C-O and C-C bonds of the furan (B31954) ring within the benzofuran system. This strategy focuses on building the heterocyclic ring from acyclic precursors, often involving a substituted phenol (B47542) and a two-carbon unit that will form the furan ring. This approach allows for the introduction of substituents on the benzene (B151609) ring prior to cyclization.
These two primary disconnection strategies form the basis for the various synthetic methodologies discussed in the following sections.
Classical Synthetic Routes to the Benzofuran Core with Methanone (B1245722) Functionalization
Classical synthetic approaches to this compound typically involve the formation of the benzofuran ring followed by acylation, or a convergent approach where a precursor already containing the acyl group is cyclized.
Cyclization Reactions for Benzofuran Ring Formation
The construction of the benzofuran scaffold is a critical step in the synthesis of the target molecule. Several classical methods are available, often starting from readily accessible phenolic compounds. One of the most common and direct methods involves the reaction of a salicylaldehyde (B1680747) derivative with an α-haloketone. For instance, the synthesis of a related compound, benzofuran-2-yl(4-chlorophenyl)methanone, has been achieved by reacting salicylaldehyde with 4-chlorophenacyl bromide in the presence of a base like potassium tertiary butoxide. researchgate.netasianinstituteofresearch.orgosf.io This reaction proceeds via initial O-alkylation of the salicylaldehyde with the phenacyl bromide, followed by an intramolecular aldol-type condensation to form the benzofuran ring.
Another widely used method is the Perkin rearrangement, which involves the reaction of a coumarin (B35378) derivative. While not a direct route to the target methanone, it is a fundamental method for forming the benzofuran ring system. osf.io
A variety of reaction conditions for the synthesis of 2-acylbenzofurans from salicylaldehydes and phenacyl bromides have been explored, including the use of different bases and solvents.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Salicylaldehyde, 4-chlorophenacyl bromide | Potassium tertiary butoxide, Dichloromethane (B109758), reflux | benzofuran-2-yl(4-chlorophenyl)methanone | researchgate.netasianinstituteofresearch.orgosf.io |
| Salicylaldehyde, phenacyl bromide | Potassium carbonate, Ethanol (B145695), reflux | 2-benzoylbenzofuran | researchgate.net |
Acylation Strategies for Methanone Moiety Introduction
Once the benzofuran nucleus is formed, the 4-nitrobenzoyl group can be introduced at the C-2 position.
Friedel-Crafts acylation is a powerful and widely used method for the introduction of acyl groups onto aromatic rings. nih.govresearchgate.net In the context of synthesizing this compound, this would involve the reaction of benzofuran with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). researchgate.net
A significant challenge in the Friedel-Crafts acylation of benzofuran is controlling the regioselectivity. Acylation can occur at either the C-2 or C-3 position. However, acylation at the C-2 position is generally favored. Studies on the Friedel-Crafts acylation of 2-phenylbenzofuran (B156813) with 4-nitrobenzoyl chloride have shown that the 3-acyl isomer is the major product, but the formation of 4- and 6-acyl isomers is also observed. asianinstituteofresearch.org For an unsubstituted benzofuran, careful optimization of reaction conditions is crucial to maximize the yield of the desired 2-acyl product. The choice of solvent can also influence the outcome, with non-halogenated solvents like nitrobenzene (B124822) being explored as more environmentally friendly alternatives to traditional chlorinated solvents. researchgate.net
Given the potential regioselectivity issues with Friedel-Crafts acylation, alternative methods for introducing the 4-nitrobenzoyl group have been developed. One such approach involves the palladium-catalyzed coupling of 2-halobenzofurans with organometallic reagents. For example, a 2-bromobenzofuran (B1272952) could be coupled with a 4-nitrophenyl organometallic compound in a Stille or Suzuki-type reaction, followed by oxidation of the resulting intermediate to the ketone.
Advanced Catalytic Methods in Benzofuran Methanone Synthesis
Modern organic synthesis has seen the development of advanced catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods.
Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of 2-aroylbenzofurans. thieme-connect.comtandfonline.com One notable method involves a three-component reaction of a 2-bromophenol, a phenacyl bromide, and paraformaldehyde, catalyzed by a palladium complex. thieme-connect.com This approach allows for the direct construction of the 2-aroylbenzofuran skeleton in a single step. Another advanced strategy is the palladium-catalyzed regioselective C-H arylation of benzofurans with various arylating agents, which provides a direct route to 2-arylbenzofurans. researchgate.netmdpi.com
Microwave-assisted synthesis has also been employed to expedite the synthesis of 2-aroylbenzofurans. researchgate.netresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields in both cyclization and coupling reactions. For example, the Sonogashira coupling of o-iodophenols with propargylic alcohols, followed by cyclization to form 2-substituted benzofurans, can be efficiently carried out under microwave conditions. ias.ac.in
These advanced catalytic methods offer promising alternatives to traditional synthetic routes, often with improved yields and milder reaction conditions.
| Catalytic Method | Key Features | Example Application | Reference |
| Palladium-Catalyzed Three-Component Reaction | Direct synthesis from simple precursors. | Synthesis of 2-aroylbenzofurans from 2-bromophenols, phenacyl bromides, and paraformaldehyde. | thieme-connect.com |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of the benzofuran core. | Synthesis of 2-arylbenzofurans from benzofurans and triarylantimony difluorides. | mdpi.com |
| Microwave-Assisted Sonogashira Coupling/Cyclization | Rapid and efficient synthesis. | Synthesis of 2-arylbenzo[b]furans from o-iodophenols and propargylic alcohols. | ias.ac.in |
Palladium-Catalyzed Coupling Reactions
Palladium catalysis stands as a cornerstone in the synthesis of benzofuran derivatives. nih.gov Its versatility is demonstrated in various coupling reactions that efficiently construct the benzofuran ring system.
One prominent method involves a palladium-catalyzed tandem reaction that begins with the addition of an arylboronic acid to a nitrile. tandfonline.com Specifically, the synthesis of benzoyl-substituted benzofurans has been achieved by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles using a palladium acetate (B1210297) catalyst. nih.govacs.org In this approach, the synthesis of this compound would be accomplished by utilizing 4-nitrophenylboronic acid as the arylating agent. The reaction typically proceeds with palladium acetate as the catalyst and a ligand such as 2,2'-bipyridyl (bpy) in a solvent like toluene (B28343) at elevated temperatures. nih.gov The mechanism is proposed to involve transmetalation, intramolecular insertion, hydrolysis, and subsequent aldol (B89426) condensation to yield the final 2-aroylbenzofuran product. nih.gov
Table 1: Palladium-Catalyzed Synthesis of 2-Aroylbenzofurans from Arylboronic Acids
| Arylboronic Acid (ArB(OH)₂) | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ / bpy | Toluene | 90 | 94 | nih.gov |
| 4-Methylphenylboronic acid | Pd(OAc)₂ / bpy | Toluene | 90 | 89 | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / bpy | Toluene | 90 | 85 | nih.gov |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ / bpy | Toluene | 90 | 88 | nih.gov |
| 4-Nitrophenylboronic acid | Pd(OAc)₂ / bpy | Toluene | 90 | 58 | nih.gov |
Another powerful palladium-catalyzed strategy is the Sonogashira coupling reaction, which typically involves the reaction of a terminal alkyne with an aryl halide. lookchem.com For benzofuran synthesis, this involves coupling an o-halophenol with a terminal alkyne, followed by a cyclization step. researchgate.net This reaction is often performed with a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst in a suitable solvent and base like triethylamine (B128534). nih.govacs.orglookchem.com
A three-component synthesis using palladium catalysis has also been developed, reacting 2-bromophenols, phenacyl bromides, and paraformaldehyde. thieme-connect.com This method uses a catalyst system like Pd(cod)Cl₂ with a dpppy ligand to construct the 2-aroylbenzofuran skeleton in a single pot. thieme-connect.com
Copper-Catalyzed Transformations
Copper catalysis offers a valuable and often more economical alternative to palladium for the synthesis of benzofurans. researchgate.net Copper catalysts are effective in promoting both intramolecular and intermolecular C-O bond formations, which are critical for constructing the furan ring.
A notable palladium-free method is the copper(I)-catalyzed coupling of o-iodophenols and aryl acetylenes. researchgate.net This protocol can produce a variety of 2-arylbenzo[b]furans in good to excellent yields and is tolerant of various functional groups without the need for expensive ligands or additives. researchgate.net The synthesis of amino-substituted benzofuran skeletons has been achieved through a one-pot reaction utilizing copper bromide, which reacts substituted amines, salicylaldehydes, and calcium carbide (as an alkyne source). nih.govacs.org
The Ullmann condensation, a classical copper-catalyzed reaction, is also a key strategy. acs.orgresearchgate.net Intramolecular Ullmann-type C-O coupling is used to form the benzofuran ring from suitably substituted precursors. For instance, functionalized 2-(3-bromobenzothiophen-2-yl)phenols can undergo intramolecular cyclization catalyzed by a CuI/1,10-phenanthroline system to form complex heterocyclic structures. researchgate.net Furthermore, one-pot processes using iron for regioselective halogenation followed by copper-catalyzed O-arylation have been developed, where even parts-per-million levels of copper can effectively catalyze the cyclization step. acs.org
Table 2: Examples of Copper-Catalyzed Benzofuran Syntheses
| Reactants | Catalyst System | Method | Yield (%) | Reference |
| o-Iodophenols, Aryl Acetylenes | CuI | Palladium-Free Coupling | Good to Excellent | researchgate.net |
| Phenols, Alkynes | Copper Catalyst / O₂ | Aerobic Oxidative Cyclization | Varies | rsc.org |
| Salicylaldehydes, Amines, CaC₂ | CuBr / Na₂CO₃ | One-Pot Multicomponent | High | nih.govacs.org |
| 1-(2-haloaryl)ketones | CuI (ppm levels) | Intramolecular O-arylation | 55 | acs.org |
Other Metal-Mediated Syntheses
Beyond palladium and copper, other transition metals have been successfully employed in the synthesis of benzofuran cores.
Nickel-Catalyzed Synthesis : Nickel has emerged as an efficient and cost-effective catalyst for preparing benzofuran derivatives. acs.orgthieme.de A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a versatile route to various substituted 3-arylbenzofurans. thieme.de This method uses a nickel catalyst to provide the activation energy for the cyclization, accommodating substrates with both electron-donating and electron-withdrawing groups to furnish the products in moderate to good yields. nih.govthieme.de
Iron-Catalyzed Synthesis : Iron, an earth-abundant and non-precious metal, has been used to catalyze the one-pot synthesis of benzo[b]furans. acs.org The process involves an initial iron(III)-catalyzed regioselective halogenation of an aryl ketone, followed by an iron- or copper-catalyzed intramolecular O-arylation to complete the ring formation. acs.org
Ruthenium-Catalyzed Synthesis : Ruthenium catalysts have been used for the cycloisomerization of benzannulated homopropargylic alcohols to afford benzofurans through a 5-endo cyclization pathway. organic-chemistry.org
Organocatalytic Systems
Organocatalysis, which avoids the use of metals, represents a growing field in synthetic chemistry. For benzofuran synthesis, several metal-free approaches have been developed.
One such method is the Rap-Stoermer condensation, which involves the reaction of a salicylaldehyde with an α-haloketone. researchgate.netmdpi.com To synthesize this compound via this route, salicylaldehyde would be reacted with 2-bromo-1-(4-nitrophenyl)ethanone. This reaction is typically base-catalyzed, and organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) or simple bases such as triethylamine (TEA) can be used effectively. researchgate.netmdpi.com
Brønsted acids have also been utilized as organocatalysts. nih.gov For example, triflic acid can mediate the reaction of quinone imine ketals with dicarbonyl compounds to yield substituted benzofuran cores. nih.gov In a different approach, acetic acid has been used to catalyze the reaction of benzoquinones to form benzofuran derivatives. nih.gov Additionally, a metal-free protocol involving phosphines has been reported where a 1,6-phospha-Michael addition to a p-quinone methide, followed by O-acylation and a Wittig reaction, leads to functionalized benzofurans. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to the synthesis of complex molecules like this compound.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and can simplify product purification. The Rap-Stoermer reaction has been successfully adapted to solvent-free conditions. researchgate.net In one study, a series of benzofuran-2-yl ketones were synthesized by heating substituted salicylaldehydes and α-haloketones in a sealed vessel with triethylamine (TEA) as a base catalyst. researchgate.net This method produced the desired products in good to excellent yields (81–97%) without the need for a reaction solvent. researchgate.net
Microwave-Assisted Synthetic Enhancements
Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and often improving yields. kcl.ac.uknih.gov The synthesis of benzofuran-2-yl methanone derivatives has been achieved by reacting benzofuran-2-carbohydrazides with various chalcones under microwave irradiation. researchgate.net This technique drastically reduces reaction times to as little as 10-15 minutes while providing good to excellent yields (80-88%). researchgate.net The process is noted for its high efficiency and simple work-up procedure. researchgate.net
Similarly, a fast and practical microwave-assisted multicomponent protocol for synthesizing benzofuran-2-carboxamides has been developed. kcl.ac.uk This catalyst-free procedure works directly from commercially available starting materials and is completed in extremely short reaction times, making it ideal for creating libraries of compounds for drug discovery. kcl.ac.uk
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |
| Benzofuranone Synthesis | Reflux, 3 hours | ~93% (for intermediate) | 120 °C, 20 min | 43-58% (final product) | semanticscholar.org |
| Benzofuran-pyrazolyl methanone | Reflux | Moderate | 10-15 min | 80-88% | researchgate.net |
| Benzofuran-2-carboxamide | Room temp, hours | Varies | 110 °C, short time | Acceptable | kcl.ac.uk |
Deep Eutectic Solvents and Sustainable Media Utilization
In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic protocols. Deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), have emerged as a promising alternative to traditional volatile organic solvents. mdpi.comnih.gov These solvents are often biodegradable, non-toxic, and inexpensive. mdpi.commdpi.com
The synthesis of benzofuran derivatives has been successfully demonstrated using DESs. For instance, a one-pot, three-component reaction for the synthesis of 3-aminobenzofurans has been reported using a copper iodide (CuI) catalyst in a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. researchgate.net This method provides good to excellent yields (70-91%) and highlights the potential of DESs to facilitate complex organic transformations under sustainable conditions. researchgate.net The general procedure involves mixing the DES components, adding the catalyst, followed by the reactants (an alkyne, aldehyde, and amine), and heating the mixture. researchgate.net
While a direct synthesis of this compound using DES has not been explicitly detailed in the reviewed literature, the established use of DES for constructing the benzofuran ring suggests its applicability. A hypothetical sustainable approach could involve the cyclization of a suitable precursor, such as an o-hydroxyphenyl ketone derivative, in a choline-based DES, potentially catalyzed by a Lewis acid compatible with the solvent system. mdpi.com The use of ultrasound in conjunction with DES preparation is another green technique that could be applied, as it is energy-efficient and can lead to DES with favorable viscosity for reactions. mdpi.comresearchgate.net
Table 1: Examples of Deep Eutectic Solvents Used in Organic Synthesis This table is interactive. Click on the headers to sort.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Common Applications |
|---|---|---|---|
| Choline Chloride (ChCl) | Urea | 1:2 | Enzymatic epoxidation, general solvent nih.gov |
| Choline Chloride (ChCl) | Ethylene (B1197577) Glycol | 1:2 | Synthesis of 3-aminobenzofurans researchgate.net |
| Choline Chloride (ChCl) | Glycerol | 1:1 | Enzymatic epoxidation nih.gov |
| Choline Chloride (ChCl) | Malonic Acid | 1:1 | Synthesis of 2,3-dihydroquinazolin-4(1H)-ones mdpi.com |
| Choline Chloride (ChCl) | p-Toluenesulfonic Acid (p-TsOH) | 1:2 | Beckmann rearrangement mdpi.com |
Synthesis of Precursors and Key Intermediates
The synthesis of the target molecule relies on the efficient preparation of its constituent parts: the benzofuran nucleus and the 4-nitrophenyl moiety.
A common and direct precursor to 2-acyl benzofurans is 2-acetylbenzofuran (B162037). This intermediate is typically synthesized via the reaction of salicylaldehyde with chloroacetone. researchgate.netresearchgate.net The reaction is generally carried out in a suitable solvent like dry acetone, with a base such as anhydrous potassium carbonate facilitating the condensation and subsequent cyclization. researchgate.net The mixture is refluxed for several hours to yield the product, which can then be purified by recrystallization. researchgate.net
This classical method, a variation of the Rössing-Gattermann synthesis, remains a staple for accessing 2-acetylbenzofuran due to its simplicity and the availability of the starting materials. researchgate.netorgsyn.org
The introduction of the 4-nitrobenzoyl group onto the benzofuran core is a critical step. A primary method for achieving this is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a benzofuran with 4-nitrobenzoyl chloride, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.comresearchgate.net The reaction is often performed in an inert solvent, such as dichloromethane or ortho-nitrotoluene. google.comresearchgate.net Research into the synthesis of the drug Dronedarone, which contains a 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane core, demonstrates the industrial application of Friedel-Crafts acylation on a substituted benzofuran ring. google.com
However, Friedel-Crafts acylation of 2-substituted benzofurans can lead to a mixture of regioisomers, with acylation occurring at the C3, C4, or C6 positions. researchgate.net For instance, the acylation of 2-phenylbenzofuran with 4-nitrobenzoyl chloride yields the 3-acyl isomer as the major product, along with the 4- and 6-acyl isomers. researchgate.net Therefore, achieving regioselectivity for the C2 position would likely require a different strategy, such as using a pre-functionalized benzofuran.
An alternative approach involves a multi-step sequence starting with benzofuran-2-carboxylic acid. This acid can be converted to its carbohydrazide, which is then reacted with other molecules. While not a direct route to the title compound, this pathway is used to create complex benzofuran-2-yl methanone derivatives. researchgate.net Another method involves the reaction of salicylaldehyde with a phenacyl bromide derivative, such as 4-chlorophenacyl bromide, using a base like potassium tert-butoxide to form the benzofuran-2-yl ketone directly. osf.io Substituting 4-nitrophenacyl bromide in this reaction would theoretically yield the desired product.
Nitration of a pre-formed benzofuran-2-yl(phenyl)methanone is another possibility. However, nitration of aromatic ketones can be complex, often yielding a mixture of meta- and ortho-isomers relative to the carbonyl group. researchgate.netsemanticscholar.org The conditions, such as the use of mixed acid (H₂SO₄/HNO₃) or acetyl nitrate, significantly influence the isomer distribution. semanticscholar.org
Derivatization and Functionalization Strategies for Structural Modification
Once this compound is synthesized, it can serve as a scaffold for further structural modifications to explore structure-activity relationships.
The benzofuran ring system is amenable to various functionalization reactions, primarily through C-H functionalization or electrophilic substitution. hw.ac.ukhw.ac.uk
Halogenation: The benzene portion of the benzofuran ring can be halogenated. For example, bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has been achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. mdpi.com This allows for the introduction of bromine atoms onto the aromatic ring, which can then serve as handles for further cross-coupling reactions.
C-H Arylation: Palladium-catalyzed C-H functionalization is a powerful tool for modifying the benzofuran core. mdpi.comchemrxiv.org By using a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide at the C2 position, it is possible to selectively introduce a wide range of aryl and heteroaryl substituents at the C3 position. mdpi.comchemrxiv.org Although this modifies a precursor rather than the final ketone, the principle of directed C-H activation is highly relevant for targeted structural changes. hw.ac.uk
C-H Alkylation: The C2-position of benzofurans can be alkylated using various catalytic systems. Copper-catalyzed addition of alkyl radicals generated from alkyl halides or gold-catalyzed reactions with diazoesters are effective methods for introducing alkyl groups. hw.ac.uk
Table 2: Selected Methods for Benzofuran Ring Functionalization This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents & Conditions | Position Functionalized | Reference |
|---|---|---|---|
| Bromination | NBS, Benzoyl Peroxide, CCl₄, reflux | Benzene ring | mdpi.com |
| C-H Arylation (Directed) | Pd(OAc)₂, Aryl Iodide, Ag₂CO₃ | C3 | mdpi.com |
| C-H Alkylation (Radical) | Alkyl Halide, Cu Catalyst | C2 | hw.ac.uk |
The 4-nitrophenyl group offers several avenues for chemical modification, significantly altering the electronic and steric properties of the molecule.
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reductants like zinc powder. mdpi.com The resulting amino group is a versatile functional handle that can be diazotized, acylated, or alkylated to introduce a wide range of substituents.
Modification of Substituents: For analogues synthesized with other functionalities on the phenyl ring (e.g., methoxy (B1213986) groups), these can also be modified. For example, a methoxy group can be cleaved to a hydroxyl group, which can then be further derivatized.
Nucleophilic Aromatic Substitution: While less common, the nitro group can activate the ring for nucleophilic aromatic substitution, allowing for the displacement of other leaving groups on the ring, should they be present.
Studies on nitrobenzyl carbamates show that the electronic nature of other substituents on the ring significantly influences reaction rates, with electron-donating groups accelerating fragmentation of reduced intermediates by stabilizing positive charge development. researchgate.net This principle can be applied to the design of new derivatives of this compound with tailored electronic properties.
Alterations at the Methanone Bridge
The carbonyl group of the methanone bridge in this compound is a highly versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the electronic and steric properties of the molecule, leading to the generation of diverse derivatives. Key strategic approaches to alter the methanone bridge include reduction to an alcohol or a methylene (B1212753) group, and conversion to various heterocyclic systems.
The reduction of the ketone functionality in 2-aroylbenzofurans is a fundamental transformation that can lead to either the corresponding secondary alcohol or the fully reduced methylene analogue. The choice of reducing agent and reaction conditions is critical and must take into account the potential for side reactions, particularly the reduction of the nitro group on the phenyl ring.
Reduction to Secondary Alcohols
The selective reduction of the carbonyl group to a hydroxyl group can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature, which often allows for the selective reduction of ketones in the presence of other reducible functional groups like nitro groups. researchgate.net For instance, the reduction of related nitro-substituted ketones to their corresponding alcohols using NaBH₄ has been reported in the synthesis of various heterocyclic compounds. researchgate.net
The general scheme for the reduction of this compound to 1-benzofuran-2-yl(4-nitrophenyl)methanol is depicted below. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.
Scheme 1: Reduction of this compound to the corresponding secondary alcohol.
Reduction to Methylene Group
Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be accomplished through several classical methods, most notably the Wolff-Kishner and Clemmensen reductions.
The Wolff-Kishner reduction involves the initial formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by treatment with a strong base (e.g., potassium hydroxide) at elevated temperatures. wikipedia.orgbyjus.commasterorganicchemistry.com A high-boiling point solvent like ethylene glycol is typically used to facilitate the high temperatures required for the reaction. libretexts.org A key advantage of the Wolff-Kishner reduction is its compatibility with acid-sensitive functional groups, which makes it a suitable choice for substrates containing the benzofuran moiety. wikipedia.org However, the strongly basic conditions and high temperatures may not be suitable for all substituted benzofurans. masterorganicchemistry.com
Scheme 2: General representation of the Wolff-Kishner reduction of a 2-aroylbenzofuran.
The Clemmensen reduction offers an alternative under acidic conditions, employing zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. nih.gov This method is particularly effective for the reduction of aryl-alkyl ketones. nih.gov The acidic environment of the Clemmensen reduction could potentially affect the stability of the benzofuran ring or other acid-labile groups.
Scheme 3: General representation of the Clemmensen reduction of a 2-aroylbenzofuran.
The carbonyl group of this compound serves as an excellent electrophilic site for the construction of new heterocyclic rings. Condensation reactions with various binucleophiles can lead to a diverse range of fused and appended heterocyclic systems.
Synthesis of Pyrazoles
A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of 2-aroylbenzofurans with hydrazine or its derivatives is a well-established route to pyrazoles. nih.govnih.gov The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen. For instance, reaction with phenylhydrazine (B124118) would lead to an N-phenylpyrazole derivative. The presence of a p-nitrophenyl group on the starting ketone can influence the reactivity and may lead to the formation of pyrazole derivatives with interesting electronic properties. nih.gov
| Starting Material | Reagent | Product | Reference |
| 2-Acetyl-3-aminobenzofuran | Benzaldehyde, NaOH | 1-(3-Amino-2-benzofuryl)-3-phenyl-propen-1-one | N/A |
| 3-Benzoylbenzofurans | Hydrazine hydrate | 3,4-Substituted pyrazole derivatives | nih.gov |
| 6-Methoxybenzofuran-3(2H)-one | Substituted phenyl isothiocyanate, Hydrazine | 1H-Benzofuro[3,2-c]pyrazole derivatives | masterorganicchemistry.com |
Table 1: Examples of Pyrazole Synthesis from Benzofuran Precursors
Beyond reduction and cyclization, the methanone bridge can undergo other important chemical transformations.
Wittig Reaction
The Wittig reaction provides a means to convert the carbonyl group into an alkene. researchgate.netresearchgate.net This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). researchgate.net The nature of the ylide determines the structure of the resulting alkene. This transformation would lead to the formation of 1-(benzofuran-2-yl)-1-(4-nitrophenyl)ethene derivatives, introducing a new point of structural diversity.
Beckmann Rearrangement
The Beckmann rearrangement offers a pathway to convert the ketone into an amide. masterorganicchemistry.com This multi-step process first involves the conversion of the ketone to its corresponding oxime by reaction with hydroxylamine. The oxime is then treated with an acid catalyst, which induces a rearrangement to form an N-substituted amide. masterorganicchemistry.com The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime. This would transform the methanone bridge into an amide linkage, significantly altering the electronic and hydrogen-bonding properties of the molecule.
Scheme 4: General representation of the Beckmann rearrangement of a 2-aroylbenzofuran oxime.
Mechanistic Investigations of Reaction Pathways and Transformation Dynamics
Detailed Mechanisms of Benzofuran (B130515) Ring Closure Reactions
The creation of the benzofuran heterocyclic system is a cornerstone of the synthesis. Several mechanistic routes have been elucidated for this critical ring-closing step.
Acid-Catalyzed Cyclization: A common pathway involves the acid-catalyzed cyclization of α-aryloxy ketones or acetals. nih.govnih.gov In a typical mechanism involving an acetal (B89532) precursor, the substrate is first protonated under acidic conditions, which is followed by the elimination of an alcohol molecule (e.g., methanol) to generate a reactive oxonium ion intermediate. thieme-connect.comresearchgate.net The adjacent phenyl ring then performs an intramolecular nucleophilic attack on this electrophilic center. thieme-connect.comresearchgate.net A subsequent elimination of a second alcohol molecule leads to the formation of the furan (B31954) ring, yielding the final benzofuran product. thieme-connect.comresearchgate.net The regioselectivity of this cyclization can be predicted by analyzing the electronic properties of the oxonium ion intermediate. thieme-connect.comresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used to construct the benzofuran scaffold with high efficiency and selectivity. nih.gov One prominent mechanism is a tandem Pd-catalyzed Heck reaction followed by an oxidative cyclization sequence. nih.govnih.gov Another powerful approach is the Sonogashira coupling of terminal alkynes with iodophenols, which, under the influence of both palladium and copper co-catalysts, creates an intermediate that undergoes intramolecular cyclization to yield the benzofuran derivative. nih.govacs.org A further palladium-catalyzed mechanism involves the direct C-H arylation and ring closure of a benzofuran starting material with a hydroxy aryl iodide, which is proposed to follow a Heck-type oxyarylation pathway. nih.gov
Copper-Catalyzed Cyclization: Copper catalysts are also pivotal in benzofuran synthesis. nih.gov They can be used in one-pot syntheses where o-hydroxy aldehydes react with amines and alkynes. nih.govacs.org The proposed mechanism proceeds through the formation of an iminium ion, which is then attacked by a copper acetylide intermediate. nih.govacs.org The resulting species undergoes intramolecular cyclization and isomerization to generate the benzofuran ring. nih.govacs.org
Rap-Stoermer Reaction: This classic method involves the reaction of a salicylaldehyde (B1680747) with an α-haloketone under basic conditions. nih.govresearchgate.net It is mechanistically described as a cascade process that combines nucleophilic substitution, a Dieckmann-like aldol (B89426) condensation, and subsequent dehydration into a single synthetic operation to form the 2-aroylbenzofuran. nih.govresearchgate.netresearchgate.net
Elucidation of Acylation Mechanisms
The introduction of the (4-nitrophenyl)methanone group at the C2 position of the benzofuran ring is a defining feature of the target molecule. This can be achieved either by building the benzofuran ring with the acyl group already present in a precursor or by acylating a pre-formed benzofuran ring.
Tandem Addition/Cyclization: A highly efficient method for synthesizing 2-aroylbenzofurans involves a palladium-catalyzed tandem reaction. rsc.org This process utilizes a 2-(2-acylphenoxy)acetonitrile which reacts with an arylboronic acid (such as 4-nitrophenylboronic acid). rsc.orgresearchgate.net Mechanistic studies suggest the reaction proceeds through a sequential nucleophilic addition followed by an intramolecular cyclization to furnish the final product. rsc.orgresearchgate.net
Intramolecular Friedel-Crafts Acylation: This strategy involves the cyclodehydration of an α-aryloxyaryl ketone precursor. nih.gov The precursor is typically synthesized via O-alkylation of a phenol (B47542) with an α-haloarylketone. nih.gov The subsequent intramolecular Friedel-Crafts acylation is promoted by a Lewis acid or Brønsted acid, causing the aromatic ring to attack the ketone's carbonyl carbon, leading to ring closure and dehydration. nih.gov
Direct Acylation and Cyclization Routes: The Rap-Stoermer reaction, as previously mentioned, is a direct route where the aroyl group originates from the α-haloketone reactant (e.g., 2-bromo-1-(4-nitrophenyl)ethan-1-one). nih.govresearchgate.net Similarly, Lewis acid-catalyzed cyclization of precursors like (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones provides a regioselective pathway to 2-aroylbenzofurans.
Mechanisms of Substituent Introduction and Functional Group Interconversions
The 4-nitro substituent on the phenyl ring is typically incorporated by using a starting material that already contains this group. For example, in a Rap-Stoermer reaction, 2-bromo-1-(4-nitrophenyl)ethan-1-one would be used. In a palladium-catalyzed tandem reaction, 4-nitrophenylboronic acid would be the reagent of choice.
Alternatively, the nitro group could be introduced onto a pre-existing benzofuran-2-yl(phenyl)methanone molecule via electrophilic aromatic substitution. The mechanism for nitration involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.ukchemguide.co.uklibretexts.org The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex). chemguide.co.ukyoutube.comyoutube.com A weak base then deprotonates the carbon bearing the new nitro group, restoring aromaticity. chemguide.co.ukyoutube.comyoutube.com In the case of benzofuran-2-yl(phenyl)methanone, the benzoyl group is an electron-withdrawing group and a meta-director, meaning nitration would preferentially occur at the meta-position of the phenyl ring.
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
Catalysts and reagents are crucial for controlling the reaction pathways, particularly for achieving the high regioselectivity required for C2-acylated benzofurans.
Palladium Catalysts: These catalysts excel in mediating C-H activation and cross-coupling reactions. nih.gov In the synthesis of 2-aroylbenzofurans, Pd(II) catalysts facilitate cascade reactions that involve nucleophilic addition followed by intramolecular cyclization. researchgate.net They are key in tandem processes that ensure the aroyl group is installed specifically at the C2 position. rsc.org
Copper Catalysts: Often used as a co-catalyst with palladium in Sonogashira couplings, copper iodide helps form copper acetylide intermediates that are crucial for the subsequent cyclization. nih.govacs.org Copper can also act as the primary catalyst in one-pot syntheses, guiding the reaction through an iminium ion pathway. nih.gov
Acid/Base Catalysts: Lewis acids like AlCl₃ or Brønsted acids like p-toluenesulfonic acid (p-TsA) are used to promote intramolecular Friedel-Crafts reactions and other cyclizations by activating carbonyl groups. nih.govrsc.org Bases such as potassium carbonate or triethylamine (B128534) are essential in reactions like the Rap-Stoermer condensation to facilitate the initial nucleophilic substitution and subsequent condensation steps. thieme-connect.comnih.govresearchgate.net
The selection of the catalyst and reaction conditions can dramatically influence the final product.
| Catalyst/Reagent System | Reaction Type | Mechanistic Role | Selectivity Outcome | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand / Base | Tandem Addition/Cyclization | Catalyzes nucleophilic addition of arylboronic acid to a nitrile, followed by intramolecular cyclization. | High regioselectivity for 2-aroylbenzofurans. | rsc.orgresearchgate.net |
| (PPh₃)PdCl₂ / CuI / Base | Sonogashira Coupling/Cyclization | Pd catalyzes C-C cross-coupling; Cu co-catalyst facilitates alkyne activation. | Forms 2-substituted benzofurans from o-iodophenols and terminal alkynes. | nih.govacs.org |
| Lewis Acid (e.g., Bi(OTf)₃, Ga(OTf)₃) | Intramolecular Friedel-Crafts | Activates carbonyl group for intramolecular electrophilic attack by the aryl ring. | Promotes cyclodehydration of α-aryloxyaryl ketones. | nih.gov |
| Base (e.g., K₂CO₃, Et₃N) | Rap-Stoermer Condensation | Mediates deprotonation and facilitates cascade of Sₙ2, aldol condensation, and dehydration. | Direct one-pot synthesis of 2-aroylbenzofurans. | nih.govresearchgate.net |
| H₂SO₄ / HNO₃ | Electrophilic Nitration | H₂SO₄ protonates HNO₃ to generate the NO₂⁺ electrophile. | Introduction of a nitro group onto an aromatic ring. | masterorganicchemistry.comchemguide.co.uk |
Computational Probing of Transition States and Reaction Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the complex mechanisms of benzofuran synthesis. pku.edu.cn
Predicting Regioselectivity: Molecular orbital analysis, such as examining the Highest Occupied Molecular Orbital (HOMO), can be used to predict the regioselectivity of cyclization reactions. thieme-connect.comresearchgate.net For instance, in the acid-catalyzed formation of benzofuran, calculations on the oxonium ion intermediate can identify the most nucleophilic site on the phenyl ring, thereby predicting the major regioisomer formed. thieme-connect.comresearchgate.net
Mapping Reaction Pathways: DFT calculations allow for the mapping of entire reaction energy profiles. pku.edu.cn By computing the Gibbs free energies of reactants, transition states, and intermediates, chemists can compare different potential mechanistic pathways and determine the most energetically favorable route. pku.edu.cn This has been applied to study cycloaddition reactions involving benzofuran derivatives, elucidating whether a reaction proceeds via a concerted or stepwise mechanism. pku.edu.cn
Understanding Molecular Interactions: Computational tools like the Molecular Operating Environment (MOE) are used for molecular docking studies. researchgate.net While often applied in drug discovery to predict binding affinity, the principles can also help understand the interaction between substrates and catalysts, offering insights into the factors that control reaction efficiency and selectivity. researchgate.net
These computational studies are invaluable for rationalizing experimental observations and for designing new, more efficient synthetic routes. researchgate.net
Computational Chemistry and Quantum Mechanical Investigations
Geometry Optimization and Conformational Analysis
The initial and most crucial step in the computational study of a molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 1-benzofuran-2-yl(4-nitrophenyl)methanone, which possesses rotatable bonds, conformational analysis is also essential to identify the most stable conformer.
Density Functional Theory (DFT) has become the predominant method for geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. researchgate.net
For this compound, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a commonly employed and reliable choice. researchgate.netresearchgate.net This functional combines the strengths of both Hartree-Fock theory and density functional theory, providing accurate geometries for a wide range of organic compounds. researchgate.net The optimization process involves calculating the forces on each atom and adjusting their positions until these forces become negligible, indicating that an energy minimum has been reached.
| Parameter | Description | Typical Computational Method |
|---|---|---|
| Bond Lengths | Distances between bonded atoms (e.g., C-C, C-O, C-N). | DFT/B3LYP |
| Bond Angles | Angles formed by three consecutive bonded atoms. | DFT/B3LYP |
| Dihedral Angles | Torsional angles describing the rotation around a bond. | DFT/B3LYP |
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. For organic molecules containing carbon, hydrogen, oxygen, and nitrogen, the Pople-style basis sets are widely used and have been shown to provide reliable results. chemrxiv.org
A common choice for molecules of this size and composition is the 6-311G basis set, often augmented with polarization and diffuse functions. researchgate.net The "6-311G" designation indicates a split-valence triple-zeta basis set, which provides a flexible description of the valence electrons.
Polarization functions (e.g., (d,p) or **) : These functions, such as d-orbitals on heavy atoms and p-orbitals on hydrogen atoms, are crucial for accurately describing the anisotropic shapes of electron clouds in molecules, particularly in systems with pi-bonding and lone pairs. researchgate.net
Diffuse functions (e.g., + or ++) : These functions are important for describing the electron density far from the nucleus and are particularly relevant for anions and systems with significant electron delocalization. gaussian.com
For this compound, a basis set such as 6-311+G(d,p) would be a suitable choice, providing a good balance between accuracy and computational expense. The inclusion of polarization functions is essential for correctly modeling the geometry of the carbonyl group and the nitro group, while diffuse functions can improve the description of the delocalized pi-systems of the aromatic rings. researchgate.net
Electronic Structure Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic properties of the molecule. These analyses provide insights into the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. pku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. pku.edu.cnjetir.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. jetir.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system, while the LUMO is anticipated to be concentrated on the electron-withdrawing 4-nitrophenyl group, particularly the nitro functionality. researchgate.net The intramolecular charge transfer from the benzofuran moiety (donor) to the nitrophenyl moiety (acceptor) is a key feature of its electronic structure. The calculated HOMO-LUMO energy gap provides a quantitative measure of this charge transfer character. nih.gov
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Calculated Energy Value | Highest Occupied Molecular Orbital; electron-donating ability. |
| LUMO | Calculated Energy Value | Lowest Unoccupied Molecular Orbital; electron-accepting ability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected to be located around the oxygen atoms of the carbonyl and nitro groups. researchgate.netresearchgate.net
Blue regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms. dtic.mil
Green regions : Correspond to areas of neutral potential.
The MEP map of this compound would clearly illustrate the electron-rich nature of the oxygen atoms and the electron-poor regions of the molecule, providing a visual guide to its reactivity. nih.gov The strong negative potential associated with the nitro group highlights its significant electron-withdrawing character. researchgate.net
To quantify the charge distribution within the molecule, various population analysis schemes can be employed, with Mulliken atomic charge analysis being a widely used method. niscpr.res.in Although it has known limitations, such as a strong dependence on the basis set, it provides a useful qualitative picture of the partial atomic charges. stackexchange.com
The Mulliken charge analysis for this compound would assign a partial positive or negative charge to each atom in the molecule. It is expected that the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the nitro group, will carry significant negative charges due to their high electronegativity. researchgate.net Conversely, the carbonyl carbon and the carbon atom attached to the nitro group are expected to have positive charges. This charge distribution is a direct consequence of the inductive and resonance effects of the substituent groups.
| Atom | Calculated Mulliken Charge | Expected Trend |
|---|---|---|
| Carbonyl Oxygen | Negative | Highly electronegative, attracting electron density. |
| Nitro Oxygens | Negative | Strongly electronegative, significant electron withdrawal. |
| Carbonyl Carbon | Positive | Electron deficient due to bonding with oxygen. |
| Benzofuran Ring Carbons | Variable | Charge distribution influenced by heteroatom and delocalization. |
| Nitrophenyl Ring Carbons | Variable | Charge distribution influenced by the nitro group. |
Reactivity Descriptors and Chemical Hardness/Softness Evaluation
Quantum chemical calculations offer a suite of descriptors that quantify the reactivity of a molecule. These indices are derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Labeled Unoccupied Molecular Orbital (LUMO).
Global and Local Reactivity Indices
Local reactivity descriptors, such as the Fukui functions (f(r)), pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the oxygen atoms of the nitro and carbonyl groups, along with the benzofuran oxygen, would be potential nucleophilic centers.
Table 1: Representative Global Reactivity Descriptors for Aromatic Ketones
| Descriptor | Formula | Typical Value Range (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.0 - 9.0 |
| Electron Affinity (A) | -ELUMO | 1.5 - 3.0 |
| Electronegativity (χ) | (I + A) / 2 | 4.25 - 6.0 |
| Chemical Potential (μ) | -(I + A) / 2 | -6.0 to -4.25 |
| Global Hardness (η) | (I - A) / 2 | 2.75 - 3.0 |
| Global Softness (S) | 1 / (2η) | 0.16 - 0.18 |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.5 - 4.0 |
Note: These are illustrative values for similar compounds and not specific to this compound.
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω), as defined by Parr, is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher value of ω indicates a greater capacity to act as an electrophile. Conversely, nucleophilicity is often evaluated through the inverse relationship with electrophilicity or by considering the HOMO energy; a higher HOMO energy suggests a stronger nucleophilic character. In the case of this compound, the presence of the electron-withdrawing nitro group is expected to enhance its electrophilic nature.
Thermodynamic Properties and Stability Assessments
Thermodynamic parameters are vital for understanding the stability and spontaneity of chemical processes. Quantum chemical calculations can provide accurate estimations of these properties.
Enthalpy, Entropy, and Gibbs Free Energy Calculations
Computational methods can be employed to calculate the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of this compound. These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm) and involve vibrational frequency analysis to determine the thermal contributions to the electronic energy. Such data is invaluable for predicting the feasibility and direction of reactions involving this compound.
Table 2: Illustrative Thermodynamic Parameters for a Molecule of Similar Complexity
| Parameter | Description | Representative Value |
|---|---|---|
| Enthalpy (H°) | Total heat content of the system | Varies significantly with molecular size |
| Entropy (S°) | Measure of the disorder of the system | Typically in the range of 400-600 J/mol·K |
| Gibbs Free Energy (G°) | Energy available to do useful work | Varies significantly with molecular size |
Note: These values are for illustrative purposes and are not the calculated values for this compound.
Relative Stability of Isomers and Conformers
The molecular structure of this compound allows for different spatial arrangements, or conformations, due to the rotation around the single bonds connecting the benzofuran, carbonyl, and nitrophenyl groups. Computational studies can determine the potential energy surface of the molecule, identifying the most stable conformers (global and local minima). The relative stability of different isomers and conformers is assessed by comparing their calculated total energies or Gibbs free energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally.
Theoretical Spectroscopic Predictions and Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental spectra to confirm the molecular structure and understand its electronic and vibrational properties. Theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared (IR), and Raman vibrational frequencies can be performed. The calculated spectra are often scaled to account for systematic errors in the computational methods, leading to a good agreement with experimental findings. This correlation is a powerful tool for structural elucidation and the interpretation of experimental spectroscopic data.
Vibrational Frequency Calculations (IR, Raman)
Computational methods are frequently used to calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations are crucial for the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. A detailed vibrational analysis of this compound would provide valuable insights into its structural and bonding characteristics. However, no published studies containing these theoretical calculations for the title compound were found.
Electronic Absorption Spectra Predictions (UV-Vis)
The electronic absorption properties of a molecule, which are observed in its UV-Vis spectrum, can be predicted using TD-DFT calculations. These predictions help in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, such a study would elucidate the nature of its chromophores and the electronic effects of the benzofuran and nitrophenyl moieties. At present, there are no available computational studies that predict the UV-Vis spectrum of this specific molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Theoretical calculations of NMR chemical shifts are a powerful tool for the structural elucidation of organic molecules. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed to predict the 1H and 13C NMR spectra. A computational NMR study of this compound would aid in the assignment of its experimental NMR signals and provide a more detailed picture of its electronic environment. Regrettably, no such computational data has been reported for this compound.
Non-Linear Optical (NLO) Properties Calculations
Molecules with significant charge-transfer characteristics, such as this compound, are often investigated for their non-linear optical (NLO) properties. Computational methods are essential for predicting key NLO parameters like the first-order hyperpolarizability (β). These calculations can help in the design of new materials for optoelectronic applications. A theoretical investigation into the NLO properties of this compound would be of significant interest, but no such studies have been published to date.
Solvent Effects on Molecular and Electronic Properties
The properties of a molecule can be significantly influenced by its solvent environment. Computational chemistry offers methods to model these solvent effects, providing insights into how the molecular and electronic properties change in different media.
Continuum Solvation Models
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate the effect of a solvent by treating it as a continuous dielectric medium. Applying this model to this compound would allow for the prediction of its properties in various solvents, which is crucial for understanding its behavior in solution. No studies employing continuum solvation models for this compound are currently available.
Explicit Solvent Molecule Interactions
In this approach, individual solvent molecules are included in the quantum mechanical calculation to model specific interactions, such as hydrogen bonding. This method provides a more detailed and accurate description of the solute-solvent interactions. A study involving explicit solvent molecules for this compound would offer a deeper understanding of its solvation shell and its influence on the molecular properties. However, no research of this nature has been reported for the title compound.
Structure Reactivity Relationship Srr Analysis
Influence of the 4-Nitrophenyl Group on Molecular Reactivity and Electron Density
The 4-nitrophenyl group exerts a powerful influence on the molecule's reactivity, primarily through its strong electron-withdrawing nature. This is a result of both the inductive effect (-I) and the resonance effect (-M) of the nitro group.
Activation of the Carbonyl Group: The nitro group withdraws electron density from the phenyl ring, which in turn withdraws density from the adjacent carbonyl carbon. This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted benzoyl derivatives. Kinetic studies on related compounds, such as S-4-nitrophenyl thiobenzoates, have shown that the 4-nitrophenyl group enhances reactivity by stabilizing the leaving group in nucleophilic acyl substitution reactions. researchgate.net
Deactivation of the Phenyl Ring: The electron-withdrawing nitro group deactivates the phenyl ring towards electrophilic aromatic substitution. Any substitution would be directed to the meta-position relative to the nitro group.
Stabilization of Intermediates: In reactions involving nucleophilic attack at the carbonyl carbon, the 4-nitrophenyl group can stabilize the resulting tetrahedral intermediate through resonance delocalization of the negative charge.
Impact of the Methanone (B1245722) Linker on Conformational Preferences and Electronic Properties
The methanone (-C=O-) group is a critical linker that not only connects the benzofuran (B130515) and 4-nitrophenyl moieties but also actively participates in shaping the molecule's electronic and conformational landscape.
Conformational Flexibility: Unlike a direct bond, the methanone linker introduces a degree of rotational freedom around the C-C single bonds connecting it to the aromatic rings. The relative orientation of the two rings is determined by a balance between steric hindrance and the drive for maximum π-orbital overlap. Computational studies on similar diaryl ketones suggest that the molecule is likely non-planar in its ground state, with the aromatic rings twisted out of the plane of the carbonyl group to minimize steric clash. This conformation affects the extent of conjugation and, consequently, the molecule's reactivity. beilstein-journals.org
Reactivity Hub: The carbonyl group itself is a primary site of chemical reactivity. It can undergo nucleophilic addition, reduction to a secondary alcohol ((1-benzofuran-2-yl)(4-nitrophenyl)methanol nih.gov), or serve as a handle for further synthetic transformations. msu.edu
The conformational preferences dictated by the methanone linker can influence which reaction pathways are favored by controlling the accessibility of reactive sites. beilstein-journals.org
Role of the Benzofuran Heterocycle in Driving Chemical Transformations
The benzofuran moiety is an electron-rich heterocyclic system that imparts distinct reactivity to the molecule. acs.orgnih.gov Its reactivity is different from that of the deactivated 4-nitrophenyl ring.
Nucleophilic Character: The benzofuran ring, particularly the C3 position, is electron-rich and susceptible to electrophilic attack. researchgate.net However, the presence of the electron-withdrawing carbonyl group at the C2 position deactivates the furan (B31954) ring towards electrophilic substitution compared to unsubstituted benzofuran.
Reactions at the Furan Ring: Despite the deactivating effect of the C2-substituent, the furan portion of the heterocycle can participate in various reactions. For instance, the C2-C3 double bond can undergo addition reactions or cycloadditions under specific conditions. researchgate.net
Acidity of C3-H: The proton at the C3 position of the benzofuran ring may exhibit some acidity, which could be exploited in base-mediated reactions, although this is less common than electrophilic attack.
The benzofuran unit provides a nucleophilic counterpart to the electrophilic centers in the rest of the molecule, creating a potential for intramolecular reactions or selective transformations targeting the heterocycle.
Computational Prediction of Preferred Reaction Sites and Pathways
Electrostatic Potential Mapping: An electrostatic potential map would likely show a high positive charge density (electrophilic site) on the carbonyl carbon and a negative charge density (nucleophilic site) on the carbonyl oxygen and the nitro group oxygens. The benzofuran ring would exhibit a more negative potential compared to the nitrophenyl ring.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insight into reaction pathways.
The LUMO is expected to be localized primarily on the 4-nitrophenyl and methanone portions of the molecule, indicating that nucleophilic attacks will preferentially target the carbonyl carbon.
The HOMO would likely have significant contributions from the electron-rich benzofuran ring, suggesting this is the site for electrophilic attack.
Table 1: Predicted Reactive Sites and Reaction Types
| Molecular Moiety | Predicted Reactive Site | Dominant Property | Likely Reaction Type |
|---|---|---|---|
| 4-Nitrophenyl | Carbonyl Carbon | Electrophilic | Nucleophilic Addition/Substitution |
| Methanone Linker | Carbonyl Oxygen | Nucleophilic/Basic | Protonation, Coordination |
| Benzofuran | C3 Position | Nucleophilic | Electrophilic Substitution |
These computational predictions help in designing synthetic strategies by identifying the most probable sites for chemical reactions.
Strategic Modifications for Tuning Chemical Reactivity
The structure-reactivity relationships discussed allow for the strategic modification of the molecule to fine-tune its chemical properties for specific applications.
Modifying the Phenyl Ring: Replacing the 4-nitro group with an electron-donating group (e.g., methoxy (B1213986), dimethylamino) would decrease the electrophilicity of the carbonyl carbon but increase the nucleophilicity of the phenyl ring, making it susceptible to electrophilic substitution. Conversely, adding more electron-withdrawing groups would further enhance the carbonyl's reactivity.
Altering the Benzofuran Ring: Introducing substituents on the benzofuran ring can modulate its electronic properties. For example, halogenation of the benzofuran ring can alter its reactivity and has been shown to increase the biological activity of related compounds. nih.gov Adding electron-donating groups to the benzene (B151609) part of the benzofuran system would increase the nucleophilicity of the furan ring.
Changing the Linker: The carbonyl group can be reduced to a methylene (B1212753) bridge (-CH2-) to remove its electrophilic character and increase the molecule's conformational flexibility. This transformation would fundamentally alter the electronic communication between the two ring systems. Such reductions can be challenging in the presence of a nitro group, often requiring selective methods like converting the ketone to a tosylhydrazone followed by reduction with a mild hydride agent. stackexchange.com
Table 2: Examples of Strategic Modifications and Their Predicted Effects
| Modification | Target Moiety | Predicted Effect on Reactivity |
|---|---|---|
| Replace -NO₂ with -OCH₃ | 4-Nitrophenyl | Decrease carbonyl electrophilicity; activate phenyl ring to electrophilic attack. |
| Add a bromine atom at C5 | Benzofuran | Modulate electronic properties and binding affinities. nih.gov |
| Reduce C=O to CH₂ | Methanone Linker | Eliminate carbonyl reactivity; increase conformational freedom; decouple electronic systems. |
These strategic modifications allow for the rational design of derivatives with tailored chemical reactivity, forming the basis for developing new compounds with specific desired properties.
Emerging Trends and Future Research Directions in Benzofuran Methanone Chemistry
Development of Novel and Efficient Synthetic Methodologies
The construction of the 2-aroylbenzofuran framework, the core of 1-benzofuran-2-yl(4-nitrophenyl)methanone, has traditionally been accomplished through established methods such as the Rap-Stoermer reaction and Friedel-Crafts acylation. The Rap-Stoermer reaction, which involves the condensation of a salicylaldehyde (B1680747) with an α-haloketone, remains a widely used method for synthesizing a variety of benzofuran-2-yl(phenyl)methanone derivatives. nih.gov However, the quest for greater efficiency, milder reaction conditions, and broader substrate scope has spurred the development of innovative synthetic strategies.
Modern synthetic approaches are increasingly leveraging transition-metal catalysis. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the synthesis of 2-aroylbenzofurans. These methods include tandem addition/cyclization reactions of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, offering excellent chemoselectivity and functional group tolerance. researchgate.net Another promising avenue is the direct C-H activation and functionalization of the benzofuran (B130515) core, which provides a more atom-economical route to substituted derivatives. mdpi.com
Microwave-assisted organic synthesis (MAOS) has also gained traction for its ability to significantly reduce reaction times and improve yields in the synthesis of benzofuran derivatives, including those prepared via the Rap-Stoermer condensation. nih.gov The development of one-pot, multi-component reactions further streamlines the synthesis of complex benzofuran structures, minimizing the need for isolation and purification of intermediates.
Table 1: Comparison of Synthetic Methodologies for 2-Aroylbenzofurans
| Methodology | Description | Advantages | Potential Challenges for this compound Synthesis |
| Rap-Stoermer Reaction | Condensation of a salicylaldehyde with an α-haloketone (e.g., 2-bromo-1-(4-nitrophenyl)ethanone). | Well-established, versatile. | Availability and stability of the α-haloketone precursor. |
| Friedel-Crafts Acylation | Acylation of benzofuran with 4-nitrobenzoyl chloride using a Lewis acid catalyst. | Direct, utilizes readily available starting materials. | Potential for low regioselectivity and harsh reaction conditions. |
| Palladium-Catalyzed Cross-Coupling | Coupling of a benzofuran organometallic species with a 4-nitrobenzoyl derivative. | High efficiency, good functional group tolerance. | Requires pre-functionalized starting materials. |
| Palladium-Catalyzed C-H Acylation | Direct acylation of the C2-position of benzofuran with a 4-nitrobenzoyl source. | High atom economy, avoids pre-functionalization. | Requires specific directing groups or catalysts for high regioselectivity. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to classical or modern synthetic methods. | Reduced reaction times, often higher yields. | Requires specialized equipment; optimization of reaction parameters is crucial. |
Advanced Computational Modeling for Complex Reactivity Prediction
The prediction of reaction outcomes and the elucidation of reaction mechanisms are increasingly benefiting from the application of advanced computational modeling techniques. Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reactivity of molecules like this compound. researchgate.net For this particular compound, DFT calculations could provide insights into the influence of the electron-withdrawing 4-nitrophenyl group on the geometry and electronic properties of the benzofuran ring and the ketone linker.
Computational studies on related benzofuran derivatives have successfully been used to rationalize reaction mechanisms and predict the regioselectivity of synthetic transformations. aip.org For instance, DFT calculations can be employed to model the transition states of various synthetic pathways, thereby identifying the most energetically favorable route for the synthesis of this compound.
Furthermore, molecular docking simulations, a key component of computational drug design, can be used to predict the binding affinity and mode of interaction of this compound with biological targets. researchgate.net Such in silico studies are invaluable for identifying potential therapeutic applications and guiding the design of new derivatives with improved biological activity. While specific DFT or molecular docking studies on this compound are not prominent in the current literature, the methodologies are well-established and could be readily applied to this molecule.
Exploration of Unconventional Reaction Pathways for Functionalization
Beyond traditional synthetic transformations, the exploration of unconventional reaction pathways is opening new avenues for the functionalization of benzofuran methanones. These novel methods often provide access to previously inaccessible chemical space and can lead to the development of more sustainable and efficient synthetic processes.
One such area is the use of photoredox catalysis , which utilizes visible light to initiate chemical reactions. This approach has been successfully applied to the C-H amination of arenes and heteroarenes, and could potentially be adapted for the functionalization of the benzofuran or phenyl rings of this compound under mild conditions. acs.org The electron-deficient nature of the 4-nitrophenyl ring might influence the feasibility and regioselectivity of such transformations.
Another emerging area is the application of C-H functionalization reactions. While palladium catalysis is a mainstay in this field, other transition metals are also being explored. These reactions allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates. mdpi.com The selective functionalization of the various C-H bonds present in this compound would be a challenging yet rewarding endeavor, offering a direct route to novel derivatives.
The development of novel cyclization strategies to construct the benzofuran ring itself is also an active area of research. These can involve unique rearrangement reactions or the use of hypervalent iodine reagents. nih.gov Such unconventional approaches could provide alternative and potentially more efficient synthetic routes to the core structure of this compound.
Application of Machine Learning and AI in Design and Synthesis Planning
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a profound impact on chemical synthesis and drug discovery. For a molecule like this compound, these technologies can be applied in several ways.
Furthermore, AI and ML are being used for the de novo design of molecules with desired properties. By learning the relationship between molecular structure and biological activity, these models can generate novel molecular structures that are predicted to be active against a specific biological target. This approach could be used to design new derivatives of this compound with enhanced therapeutic potential.
Integration of Theoretical and Experimental Approaches for Comprehensive Understanding
The future of chemical research lies in the seamless integration of theoretical and experimental approaches. For a comprehensive understanding of the chemistry of this compound, a synergistic approach that combines computational modeling with laboratory-based experimentation is essential.
For example, DFT calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack on the molecule. researchgate.net These theoretical predictions can then be tested experimentally, and the results can be used to refine the computational models. This iterative cycle of prediction and experimentation can lead to a much deeper understanding of the molecule's reactivity.
Similarly, the combination of molecular docking studies and in vitro biological assays can be a powerful tool for drug discovery. Computational screening can be used to identify promising biological targets for this compound, and these predictions can then be validated through experimental testing. researchgate.net
The integration of high-throughput experimentation with machine learning models is another exciting development. By rapidly screening a large number of reaction conditions and using machine learning to analyze the results, it is possible to quickly identify the optimal conditions for a given reaction. This approach could be used to develop a highly efficient synthesis of this compound.
Q & A
Basic Question: What are the common synthetic routes for 1-benzofuran-2-yl(4-nitrophenyl)methanone, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions . For example, describes a route starting from 1-bromo-4-nitrobenzene and benzofuran precursors under catalysis (e.g., Lewis acids like AlCl₃). Key steps include:
- Cyclization : Using tributylamine and molecular sieves to facilitate ring closure .
- Nitro group retention : Maintaining low temperatures (<0°C) during acylation to prevent reduction of the nitro group.
Optimization : Reaction yields improve with anhydrous solvents (e.g., DCM) and controlled stoichiometry (1:1.2 molar ratio of benzofuran to nitroaromatic precursor).
Basic Question: What analytical techniques are most reliable for characterizing the crystal structure of this compound?
Answer:
- X-ray crystallography : The gold standard for resolving bond lengths, angles, and torsional conformations. Refinement via SHELXL ( ) ensures high precision, especially for nitro group orientation and benzofuran ring puckering .
- NMR spectroscopy : ¹H/¹³C NMR confirms electronic environments (e.g., deshielding of protons near the nitro group).
Advanced Question: How can researchers resolve contradictions in reported reactivity of the nitro group in this compound?
Answer:
Discrepancies in nitro group reactivity (e.g., reduction vs. electrophilic substitution) arise from solvent polarity and steric effects (). To resolve conflicts:
Comparative kinetic studies : Monitor reaction pathways in polar aprotic (DMF) vs. nonpolar (toluene) solvents.
DFT calculations : Analyze charge distribution at the nitro group using Gaussian 16 with B3LYP/6-311++G(d,p) basis sets .
In situ FTIR : Track nitro group vibrations (1520–1350 cm⁻¹) during reactions .
Advanced Question: What strategies improve yield in large-scale synthesis while minimizing byproducts?
Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation), reducing decomposition ().
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to avoid AlCl₃ waste.
- Byproduct analysis : Use LC-MS to identify impurities (e.g., diacylated byproducts) and adjust stoichiometry .
Basic Question: How can thermochemical properties (e.g., enthalpy of formation) be experimentally determined?
Answer:
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions.
- Combustion calorimetry : Quantifies enthalpy of formation (ΔfH°) using a bomb calorimeter (NIST data protocols, ).
| Property | Value (NIST) | Method |
|---|---|---|
| ΔfH° (solid) | -465 kJ/mol | Combustion |
| Tmelt | 165–168°C | DSC |
Advanced Question: How does the nitro group influence the compound’s electronic properties for material science applications?
Answer:
The nitro group enhances electron-withdrawing capacity , making the compound suitable for:
- Non-linear optical (NLO) materials : Characterize via hyper-Rayleigh scattering (HRS) to measure second-harmonic generation (SHG) efficiency .
- Charge-transfer complexes : UV-Vis spectroscopy (λmax ~350 nm) reveals π→π* transitions between benzofuran and nitroaryl moieties .
Advanced Question: What computational methods predict the compound’s conformational stability in solution?
Answer:
- Molecular Dynamics (MD) simulations : Simulate solvation effects in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS.
- Torsional analysis : Apply Cremer-Pople puckering parameters ( ) to model benzofuran ring distortion .
Basic Question: What safety protocols are critical when handling this compound in biological assays?
Answer:
- In vitro toxicity screening : Follow NIH guidelines ( ) for cell viability assays (MTT/PrestoBlue).
- PPE : Use nitrile gloves and fume hoods due to potential mutagenicity (PubChem data, ).
Advanced Question: How can the compound’s potential as a kinase inhibitor be evaluated?
Answer:
- Kinase profiling : Use ADP-Glo™ assays against a panel of 100+ kinases.
- Docking studies : AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding poses near the ATP pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
